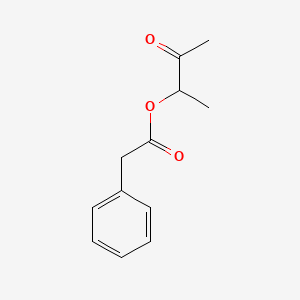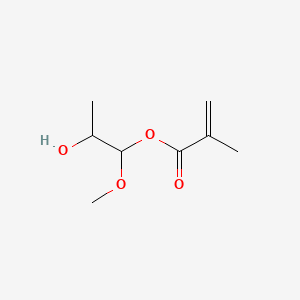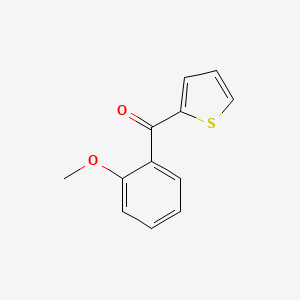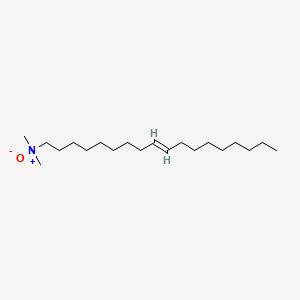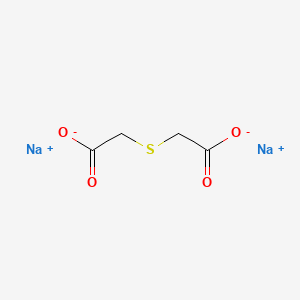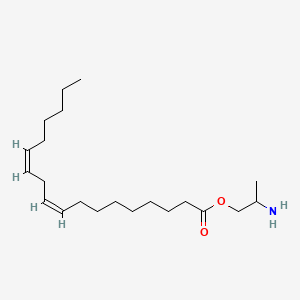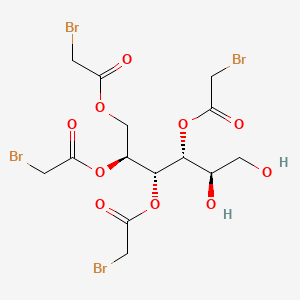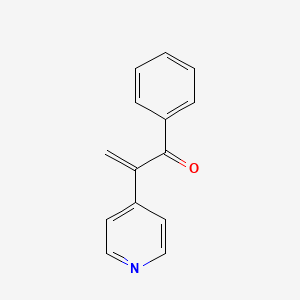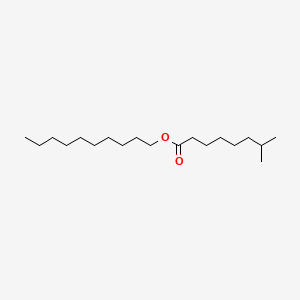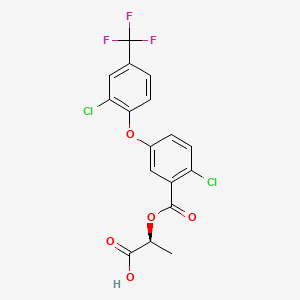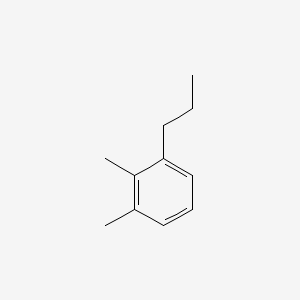
1,2-Dimethyl-3-propylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-3-propylbenzene, also known as o-xylene, 3-propyl-, is an organic compound with the molecular formula C₁₁H₁₆. It is a derivative of benzene, where two methyl groups and one propyl group are attached to the benzene ring. This compound is part of the alkylbenzene family and is known for its aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-3-propylbenzene can be synthesized through various methods, including Friedel-Crafts alkylation. This involves the reaction of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions typically require anhydrous conditions and a controlled temperature to prevent over-alkylation .
Industrial Production Methods: Industrial production of this compound often involves the alkylation of xylene with propylene. This process is carried out in the presence of a catalyst, such as zeolites, under high pressure and temperature conditions. The resulting product is then purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethyl-3-propylbenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation.
Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids.
Common Reagents and Conditions:
Nitration: HNO₃ and H₂SO₄ at low temperatures.
Oxidation: KMnO₄ or H₂CrO₄ under acidic conditions.
Major Products Formed:
Nitration: Nitro-1,2-Dimethyl-3-propylbenzene.
Oxidation: 1,2-Dimethyl-3-propylbenzoic acid.
Scientific Research Applications
1,2-Dimethyl-3-propylbenzene has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-propylbenzene primarily involves its interaction with electrophiles and nucleophiles in chemical reactions. The aromatic ring provides a site for electrophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved include the activation of the benzene ring and subsequent substitution or addition reactions .
Comparison with Similar Compounds
1,2-Dimethylbenzene (o-Xylene): Similar structure but lacks the propyl group.
1,3-Dimethylbenzene (m-Xylene): Methyl groups are positioned differently on the benzene ring.
1,4-Dimethylbenzene (p-Xylene): Methyl groups are opposite each other on the benzene ring.
Uniqueness: 1,2-Dimethyl-3-propylbenzene is unique due to the presence of both methyl and propyl groups on the benzene ring, which influences its reactivity and physical properties. This compound’s specific arrangement of substituents allows for distinct chemical behavior compared to other xylene derivatives .
Properties
CAS No. |
17059-44-8 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
1,2-dimethyl-3-propylbenzene |
InChI |
InChI=1S/C11H16/c1-4-6-11-8-5-7-9(2)10(11)3/h5,7-8H,4,6H2,1-3H3 |
InChI Key |
IRUSTUOJENXLMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC(=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


